molecular formula C20H19Cl4NO5S B4958652 4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-2,3,6-trichlorophenyl butyrate

4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-2,3,6-trichlorophenyl butyrate

Cat. No. B4958652
M. Wt: 527.2 g/mol
InChI Key: INWRPSLLJYCLLD-UHFFFAOYSA-N
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Description

4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-2,3,6-trichlorophenyl butyrate, commonly known as TCB-2, is a synthetic compound that belongs to the family of phenethylamines. It is a potent agonist of the serotonin receptors and has been widely studied for its potential therapeutic applications in various fields.

Scientific Research Applications

TCB-2 has been studied extensively for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology. It has been shown to have a high affinity for the serotonin receptors, particularly the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. TCB-2 has been used as a research tool to investigate the role of the serotonin receptors in various physiological and pathological conditions, including depression, anxiety, schizophrenia, and addiction.

Mechanism of Action

The mechanism of action of TCB-2 involves its binding to the serotonin receptors, particularly the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways and the modulation of neurotransmitter release. TCB-2 has been shown to induce a range of effects, including changes in mood, perception, and cognition. The exact mechanism of action of TCB-2 is complex and not fully understood, and further research is needed to elucidate its pharmacological properties.
Biochemical and Physiological Effects
TCB-2 has been shown to induce a range of biochemical and physiological effects, including changes in mood, perception, and cognition. It has been shown to induce psychedelic effects similar to those of other serotonin agonists, such as LSD and psilocybin. TCB-2 has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential therapeutic applications in the treatment of mood disorders.

Advantages and Limitations for Lab Experiments

The advantages of using TCB-2 in lab experiments include its high potency and selectivity for the serotonin receptors, which allows for precise and controlled manipulation of the serotonin system. TCB-2 has also been shown to have a relatively low toxicity profile, making it a safer alternative to other serotonin agonists. However, the limitations of using TCB-2 in lab experiments include its complex synthesis method, which requires advanced chemical knowledge and expertise, and its limited availability, which may hinder its widespread use in research.

Future Directions

There are several future directions for the research on TCB-2, including the investigation of its potential therapeutic applications in the treatment of mood disorders, addiction, and other psychiatric conditions. Further research is also needed to elucidate the exact mechanism of action of TCB-2 and its pharmacological properties. The development of more efficient and cost-effective synthesis methods for TCB-2 may also facilitate its widespread use in research. Overall, the research on TCB-2 has the potential to contribute to our understanding of the serotonin system and its role in various physiological and pathological conditions.

Synthesis Methods

The synthesis of TCB-2 involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 2,3,6-trichlorophenol to form 4-chlorobenzenesulfonyl-2,3,6-trichlorophenol. This intermediate is then reacted with butyric anhydride to form the final product, TCB-2. The synthesis of TCB-2 requires advanced chemical knowledge and expertise and is not recommended for inexperienced chemists.

properties

IUPAC Name

[4-[butanoyl-(4-chlorophenyl)sulfonylamino]-2,3,6-trichlorophenyl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl4NO5S/c1-3-5-16(26)25(31(28,29)13-9-7-12(21)8-10-13)15-11-14(22)20(19(24)18(15)23)30-17(27)6-4-2/h7-11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWRPSLLJYCLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC(=C(C(=C1Cl)Cl)OC(=O)CCC)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl4NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[Butanoyl-(4-chlorophenyl)sulfonylamino]-2,3,6-trichlorophenyl] butanoate

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